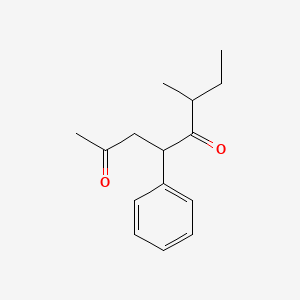
Tris(2,4,6-trichlorophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-trichlorophenyl)methane is an organic compound characterized by a central carbon atom bonded to three 2,4,6-trichlorophenyl groups. This compound is known for its stability and unique luminescent properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trichlorophenyl)methane typically involves the reaction of 2,4,6-trichlorobenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-trichlorophenyl)methane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where one or more of the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Substitution: Reagents such as organometallic compounds and halogenating agents are often used.
Major Products:
Oxidation: Tris(2,4,6-trichlorophenyl)methyl radical.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tris(2,4,6-trichlorophenyl)methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(2,4,6-trichlorophenyl)methane exerts its effects is primarily through its ability to form stable radicals. These radicals can interact with various molecular targets, leading to unique photophysical properties. The compound’s luminescence is attributed to the radiative decay of doublet excitons, which is facilitated by the electron-donating and accepting groups attached to the central carbon atom .
Comparison with Similar Compounds
Perchlorotriphenylmethyl radical: Known for its stability and luminescent properties.
Pyridyl-containing triarylmethyl radicals: Exhibits enhanced photostability and luminescence.
(N-carbazolyl)bis(2,4,6-trichlorophenyl)methyl radical: Known for its high photoluminescence quantum yield.
Uniqueness: Tris(2,4,6-trichlorophenyl)methane stands out due to its unique combination of stability, luminescent properties, and versatility in various chemical reactions. Its ability to form stable radicals and participate in diverse reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
105633-27-0 |
|---|---|
Molecular Formula |
C19H7Cl9 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
2-[bis(2,4,6-trichlorophenyl)methyl]-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6,19H |
InChI Key |
QIVPDQGCFOAGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C2=C(C=C(C=C2Cl)Cl)Cl)C3=C(C=C(C=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



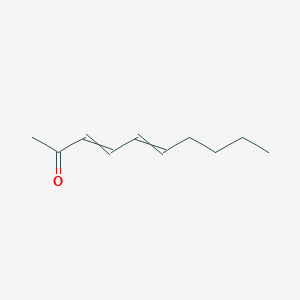
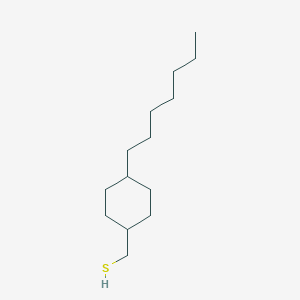
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)

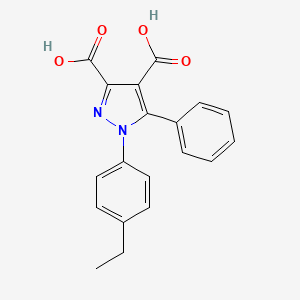
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

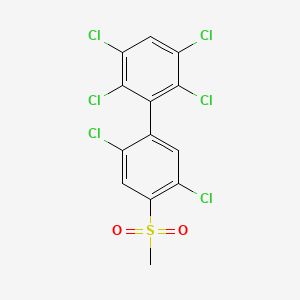
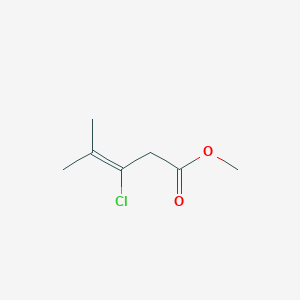
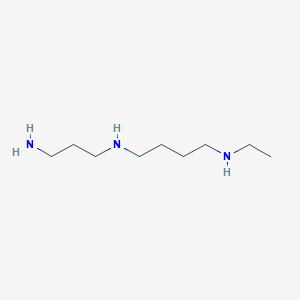

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
